molecular formula C8H12Br2O4 B14173417 2,7-Dibromooctanedioic acid CAS No. 3479-82-1

2,7-Dibromooctanedioic acid

Cat. No.: B14173417
CAS No.: 3479-82-1
M. Wt: 331.99 g/mol
InChI Key: DWXFXWYNVJXVQQ-UHFFFAOYSA-N
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Description

2,7-Dibromooctanedioic acid is an organic compound with the molecular formula C8H12Br2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dibromooctanedioic acid can be synthesized through the bromination of octanedioic acid. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions of the octanedioic acid molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination processes. These processes would need to be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromooctanedioic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dibromooctanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-dibromooctanedioic acid involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound can also undergo metabolic transformations, leading to the formation of biologically active intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromooctanedioic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties such as increased reactivity and the ability to form halogen bonds. These properties make it a valuable compound for specific applications in organic synthesis and materials science .

Properties

CAS No.

3479-82-1

Molecular Formula

C8H12Br2O4

Molecular Weight

331.99 g/mol

IUPAC Name

2,7-dibromooctanedioic acid

InChI

InChI=1S/C8H12Br2O4/c9-5(7(11)12)3-1-2-4-6(10)8(13)14/h5-6H,1-4H2,(H,11,12)(H,13,14)

InChI Key

DWXFXWYNVJXVQQ-UHFFFAOYSA-N

Canonical SMILES

C(CCC(C(=O)O)Br)CC(C(=O)O)Br

Origin of Product

United States

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